molecular formula C7H5ClN2O B12975859 7-Chlorobenzo[d]isoxazol-5-amine

7-Chlorobenzo[d]isoxazol-5-amine

Cat. No.: B12975859
M. Wt: 168.58 g/mol
InChI Key: WZTJBNHHPCDYLA-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic compound that contains a benzene ring fused to an isoxazole ring, with a chlorine atom at the 7th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the chlorine and amine groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroximinoyl chlorides with terminal alkynes can yield isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds.

Scientific Research Applications

7-Chlorobenzo[d]isoxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[d]isoxazol-3-amine
  • 7-Chlorobenzo[d]isoxazol-3-amine
  • 5-Chlorobenzo[d]isoxazol-3-amine

Uniqueness

7-Chlorobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and amine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI Key

WZTJBNHHPCDYLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Cl)N

Origin of Product

United States

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